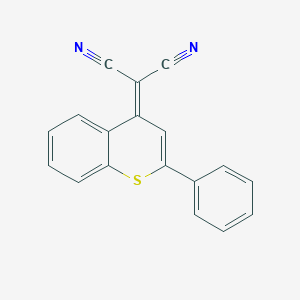![molecular formula C15H12N2OS B377100 12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one CAS No. 117481-12-6](/img/structure/B377100.png)
12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thieno[2,3-d]pyrimidine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the available technology.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield a more oxidized derivative of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and as a probe for understanding biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related heterocyclic compounds. Examples include:
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine
Uniqueness
What sets 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one apart is its unique ring structure, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
117481-12-6 |
|---|---|
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3g/mol |
IUPAC-Name |
12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one |
InChI |
InChI=1S/C15H12N2OS/c1-8-9(2)19-14-12(8)15(18)17-7-10-5-3-4-6-11(10)13(17)16-14/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
LJMSKGBTIJHIKD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3CC4=CC=CC=C4C3=N2)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N3CC4=CC=CC=C4C3=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylphenyl)-3-{5-[3-(4-methylphenyl)-3-oxo-1-propenyl]-2-furyl}-2-propen-1-one](/img/structure/B377017.png)
![2-(4-chlorophenyl)-4-(4-methoxyphenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B377018.png)
![3-[1,1'-biphenyl]-4-yl-4-(4-methoxyphenyl)-5-(1-naphthyl)-4H-1,2,4-triazole](/img/structure/B377020.png)
![6-(4-Bromophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B377021.png)
![N-(2-methylphenyl)-N-[10-(2-toluidino)-9-anthryl]amine](/img/structure/B377022.png)
![3-(4-Bromophenyl)-1-{8-[3-(4-bromophenyl)acryloyl]dibenzo[b,d]furan-2-yl}-2-propen-1-one](/img/structure/B377023.png)
![2-[4-(Dimethylamino)benzylidene]-1-phenyl-1,3-butanedione](/img/structure/B377024.png)
![(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B377025.png)
![6-[3-(2-methoxyphenyl)acryloyl]-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B377026.png)
![5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B377028.png)
![7-(Dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one](/img/structure/B377030.png)
![5-[1,1'-biphenyl]-4-yl-1,3-diphenyl-1H-pyrazole](/img/structure/B377033.png)
![7-(diethylamino)-3-{2-[4-(dimethylamino)phenyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B377035.png)

